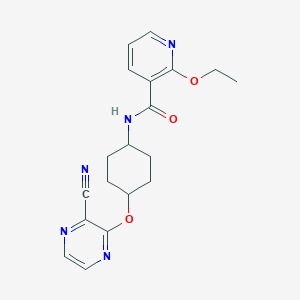

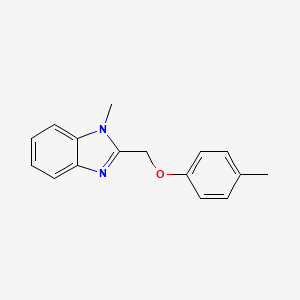

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a crucial signaling pathway involved in the regulation of inflammation, immune response, and cell survival. CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research on compounds with similar pyrazine and cyclohexyl structures has demonstrated innovative synthetic routes and structural analyses. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent modifications to obtain new classes of pseudopeptidic [1,2,4]triazines illustrates advanced synthetic techniques that could be applied to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide (Sañudo et al., 2006).

Catalytic and Biological Activities

- Complexes involving pyrazine derivatives have been explored for their catalytic, DNA binding, antibacterial, and antioxidant activities. A study on Schiff base complexes underscores the potential of pyrazine derivatives in catalysis and as bioactive molecules, which may parallel the applications of this compound in similar domains (El‐Gammal et al., 2021).

Antifungal, Antibacterial, and Antioxidant Activities

- The extraction and characterization of secondary metabolites from endophytic fungi, including pyridone and ceramide derivatives, reveal significant antimicrobial, antioxidant, and cytotoxic activities. These findings highlight the potential of this compound in pharmacological and agricultural applications, given its structural affinity to active compounds (Xiao et al., 2014).

Material Science Applications

- The research into the synthesis of fluoralkylated dihydroazolo[1,5-a]pyrimidines and their isomerism provides insights into material science applications, particularly in the development of novel materials with unique electronic or photophysical properties. This area could be relevant for this compound, given the importance of its structural elements in materials chemistry (Goryaeva et al., 2009).

Propriétés

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-ethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-2-26-18-15(4-3-9-22-18)17(25)24-13-5-7-14(8-6-13)27-19-16(12-20)21-10-11-23-19/h3-4,9-11,13-14H,2,5-8H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWZODLKDIEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)

![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603972.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)

![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)

![ethyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603976.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)

![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)

![3,4-dimethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2603984.png)